molecular formula C7H4F4O B1591774 (2,3,4,6-Tetrafluorophenyl)methanol CAS No. 53001-70-0

(2,3,4,6-Tetrafluorophenyl)methanol

Cat. No.: B1591774
CAS No.: 53001-70-0
M. Wt: 180.1 g/mol
InChI Key: BXLQTYVTBJQPPZ-UHFFFAOYSA-N
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Description

(2,3,4,6-Tetrafluorophenyl)methanol is a fluorinated organic compound with the chemical formula C7H4F4O. It is a colorless liquid with a molecular weight of 186.1 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,6-Tetrafluorophenyl)methanol typically involves the fluorination of phenylmethanol derivatives. One common method includes the reaction of phenylmethanol with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: (2,3,4,6-Tetrafluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (2,3,4,6-Tetrafluorophenyl)formaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield (2,3,4,6-Tetrafluorophenyl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halides, amines

Major Products Formed:

    Oxidation: (2,3,4,6-Tetrafluorophenyl)formaldehyde

    Reduction: (2,3,4,6-Tetrafluorophenyl)methane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3,4,6-Tetrafluorophenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.

    Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals due to its unique properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with improved pharmacokinetic properties.

    Industry: It is employed in the production of specialty chemicals and polymers with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2,3,4,6-Tetrafluorophenyl)methanol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in chemical reactions. The compound can participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in biological systems .

Comparison with Similar Compounds

  • (2,3,5,6-Tetrafluorophenyl)methanol
  • Pentafluorophenol
  • 2,3,4,5-Tetrafluorophenol

Comparison: (2,3,4,6-Tetrafluorophenyl)methanol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to (2,3,5,6-Tetrafluorophenyl)methanol, it exhibits different reactivity and stability profiles, making it suitable for specific applications . Pentafluorophenol and 2,3,4,5-Tetrafluorophenol, while similar, have different substitution patterns, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

(2,3,4,6-tetrafluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLQTYVTBJQPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590728
Record name (2,3,4,6-Tetrafluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53001-70-0
Record name 2,3,4,6-Tetrafluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53001-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3,4,6-Tetrafluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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